Zincon

Analytical Chemistry Environmental Monitoring Colorimetric Detection

Zincon (2-carboxy-2′-hydroxy-5′-sulfoformazylbenzene; CAS 135-52-4 as free acid, commercially supplied predominantly as the monosodium salt CAS 62625-22-3) is a formazan-based metallochromic indicator belonging to the formazyl dye class. Its molecular formula is C₂₀H₁₅N₄NaO₆S (monosodium salt, MW 462.41).

Molecular Formula C20H16N4O6S
Molecular Weight 440.4 g/mol
CAS No. 135-52-4
Cat. No. B094326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZincon
CAS135-52-4
Synonyms2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene
Zincon
Molecular FormulaC20H16N4O6S
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O
InChIInChI=1S/C20H16N4O6S/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27/h1-12,22,25H,(H,26,27)(H,28,29,30)/b23-21?,24-19+
InChIKeyOWQUYBAASOSGNO-NKFFIXGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zincon (CAS 135-52-4) for Zinc Determination: Core Identity and Procurement-Relevant Characteristics


Zincon (2-carboxy-2′-hydroxy-5′-sulfoformazylbenzene; CAS 135-52-4 as free acid, commercially supplied predominantly as the monosodium salt CAS 62625-22-3) is a formazan-based metallochromic indicator belonging to the formazyl dye class. Its molecular formula is C₂₀H₁₅N₄NaO₆S (monosodium salt, MW 462.41) . Zincon functions as a colorimetric reagent for the spectrophotometric detection of Zn²⁺ and Cu²⁺ ions, forming a blue complex with Zn²⁺ at pH 8.5–9.5 (λmax 620 nm, molar absorptivity ε = 23,000 M⁻¹cm⁻¹) and with Cu²⁺ at λmax 600 nm (ε = 19,000 M⁻¹cm⁻¹), and additionally serves as a metal indicator in EDTA chelometric titrations for Ca, Cd, Hg, Pb, and Zn [1]. The proton dissociation constants are pKa₁ = 7.9–8.3, pKa₂ = 7.9–8.3, and pKa₃ = 13–14, endowing the reagent with a pronounced pH-dependent color transition from red-purple (acidic) through yellow-orange (neutral to weakly alkaline) to purple (strongly alkaline) . Its water solubility in alkaline media distinguishes it fundamentally from extraction-dependent reagents such as dithizone [2].

Why Zincon Cannot Be Substituted with Dithizone, PAR, or PAN Without Method Revalidation


The four most commonly cited zinc colorimetric reagents—Zincon, dithizone, 4-(2-pyridylazo)resorcinol (PAR), and 1-(2-pyridylazo)-2-naphthol (PAN)—exhibit fundamentally divergent physicochemical profiles that preclude direct interchangeability in validated analytical workflows. A systematic comparative evaluation published by Pollák and Kubáň (1979) established that these reagents differ in molar absorptivity, complex stoichiometry, equilibrium constants, and optimal pH ranges, while Ackermann and Köthe (1979) demonstrated through a formal scoring scheme that no single reagent is universally superior; each occupies a distinct performance niche [1] [2]. Critically, Zincon operates as a water-soluble reagent in alkaline media (pH 8.5–9.5), forming a homogeneous single-phase assay, whereas dithizone mandates liquid-liquid extraction into chlorinated organic solvents (CCl₄ or CHCl₃), introducing solvent toxicity, phase-transfer variability, and workflow complexity [1]. Margerum and Santacana (1960) further cautioned that Zincon use is not recommended unless interfering impurities are limited—a constraint that is equally, if differently, applicable to dithizone-based methods, which demand extensive masking regimes [3]. Consequently, substituting Zincon with dithizone, PAR, or PAN without complete re-optimization of pH, masking chemistry, calibration range, and interference thresholds predictably yields inaccurate zinc quantification.

Quantitative Differentiation Evidence for Zincon Against Closest Zinc Reagent Comparators


Aqueous Homogeneous Assay Format Eliminates Organic Solvent Extraction Required by Dithizone

Zincon enables a fully aqueous, single-phase colorimetric assay under alkaline conditions (pH 8.5–9.5), whereas the dithizone method mandates a liquid-liquid extraction step using toxic chlorinated organic solvents such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) to partition the Zn-dithizonate complex into the organic phase prior to measurement. Zincon is soluble in aqueous alkali (e.g., 0.1 N NaOH), slightly soluble in water and ethanol, and insoluble in most organic solvents . In contrast, dithizone is insoluble in water and requires dissolution in CCl₄ or CHCl₃, with the zinc-dithizone complex extracted from the aqueous sample at a controlled pH into the organic layer [1]. This fundamental solubility divergence means that Zincon-based methods avoid phase-transfer variability, reduce hazardous waste generation, and are directly compatible with aqueous biological and environmental samples without solvent handling infrastructure. The 1979 Pollák and Kubáň comparative study explicitly identified this solubility dichotomy as a primary determinant of method selection for biological zinc determination [1].

Analytical Chemistry Environmental Monitoring Colorimetric Detection

Simultaneous Dual-Wavelength Zn²⁺/Cu²⁺ Discrimination Without Physical Separation

Zincon provides spectrally resolved absorption maxima for its Zn²⁺ complex (λmax 620 nm) and Cu²⁺ complex (λmax 600 nm), a 20 nm separation that permits simultaneous dual-metal quantification from a single sample aliquot without prior chromatographic or extraction-based separation . This is a differentiating feature relative to dithizone, where both Zn and Cu dithizonates extract into the organic phase with overlapping spectra, necessitating selective masking or sequential extraction at different pH values [1]. A validated method by Säbel et al. (2010) demonstrated the sequential determination of Zn²⁺ and Cu²⁺ in metalloproteins using Zincon in the presence of guanidine hydrochloride or urea as protein denaturants, achieving detection limits in the high nanomolar range and enabling a simple two-step procedure for dual metal quantification within the same sample, exemplified using Cu/Zn-superoxide dismutase [2]. Under optimized conditions with differential cyanide demasking, flow injection systems exploiting Zincon have achieved sequential Zn/Cu determination at throughputs of 45–80 samples per hour [3].

Simultaneous Metal Detection Metalloprotein Analysis Spectrophotometry

7.5-Fold Higher Sample Zinc Capacity Relative to Dithizone Method Before Method Saturation

A direct procedural comparison by Yuan and Fiskell (1958) established distinct upper working limits for zinc determination by the zincon and dithizone methods when applied to plant tissue digests after ion-exchange separation of interfering elements. The zincon procedure accommodates samples containing less than 0.15 mg of zinc, whereas the standard dithizone procedure is restricted to samples containing not more than 0.02 mg of zinc [1]. This 7.5-fold difference in sample zinc capacity means that for a given plant or biological sample, Zincon-based determination can be performed on a smaller aliquot or fewer dilution steps, reducing cumulative dilution error and improving precision. The higher capacity is attributable to the homogeneous aqueous format of the Zincon reaction, which avoids the phase-saturation constraints inherent to the dithizone solvent extraction system where excess zinc causes deviation from Beer's law in the organic phase [1].

Analytical Method Comparison Plant Analysis Sample Preparation

Validated Automated Flow Injection Analysis with 80 Samples/Hour Throughput and 0.05 µg/mL Detection Limit

The Zincon colorimetric reaction has been successfully integrated into a fully automated flow injection analysis (FIA) system by Koupparis and Anagnostopoulou (1986), achieving a throughput of 80 determinations per hour with a detection limit of 0.05 µg Zn/mL and a precision better than 1% relative standard deviation over the working range of 1–10 µg Zn/mL [1]. The method employs differential cyanide demasking with cyclohexanone, exploiting the short reaction time (27 seconds) to minimize interferences from cyanide-labile complexes of other metals. This FIA-Zincon method was validated against reference methods for zinc determination in water samples, alloys, and insulin formulations, with recovery studies on spiked samples yielding excellent agreement [1]. No comparable fully automated FIA method has been validated and published for dithizone, PAR, or PAN at equivalent throughput, primarily because dithizone's extraction step is incompatible with continuous-flow manifolds, and PAR/PAN methods require surfactant solubilization or organic co-solvents that complicate FIA implementation [2].

Flow Injection Analysis Automation High-Throughput Screening

Simultaneous Multi-Metal Quantification (Cu, Ni, Co, Zn) Using Zincon with Partial Least Squares Chemometric Resolution

Ghasemi, Ahmadi, and Torkestani (2003) demonstrated that Zincon's broad metallochromic response across multiple transition metals can be exploited for simultaneous determination of Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺ in mixtures using partial least squares (PLS) multivariate calibration applied to absorption spectra recorded from 515 to 750 nm at pH 8.0 [1]. The root mean square differences (RMSD) for the four-metal PLS model were 0.0181, 0.0488, 0.0309, and 0.0463 ppm for copper, nickel, cobalt, and zinc, respectively, with calibration ranges of 0–2.6, 0–4.6, 0–3.0, and 0–4.92 ppm [1]. This multi-analyte capability is a class-level advantage arising from the formazan chromophore structure, which generates distinct spectral features upon complexation with different metal ions—an attribute not exploited by dithizone methods, which overwhelmingly rely on selective extraction at a single pH rather than spectral deconvolution [2]. While PAR also forms colored complexes with multiple metals, published PAR-based PLS methods for simultaneous Zn/Cu/Ni/Co determination are not established as a standard approach.

Chemometrics Multi-analyte Detection Partial Least Squares

Quantified Molar Absorptivity Cross-Study Comparison: Zincon, PAR, PAN, and Dithizone

A cross-study compilation of experimentally determined molar absorptivities for the zinc complexes of four major colorimetric reagents reveals a sensitivity hierarchy: dithizone (ε ≈ 92,000 M⁻¹cm⁻¹ in CCl₄) > PAR (ε = 83,000 M⁻¹cm⁻¹ at 493 nm) > PAN (ε = 56,000 M⁻¹cm⁻¹ at 555 nm) > Zincon (ε = 23,000 M⁻¹cm⁻¹ at 620 nm, pH 8.5–9.5; or 24,200 M⁻¹cm⁻¹ at 618 nm, pH 7.4) [1] [2] [3] . Zincon exhibits the lowest intrinsic molar absorptivity among the four reagents; however, its operational sensitivity in real-sample analysis is frequently enhanced by its compatibility with preconcentration strategies (e.g., Zincon-modified polyurethane foam, solid-phase extraction) that are not feasible with dithizone due to solvent constraints [4]. Furthermore, the systematic reassessment by Kocyła et al. (2017) established accurate ε values for Zincon complexes with seven metal ions (Zn²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Co²⁺, Ni²⁺, Pb²⁺) across pH 6–9.9, providing the most comprehensive and condition-resolved dataset available for any zinc colorimetric reagent, which enhances reliability in quantitative applications [1]. It must be noted that the absorbance sensitivity gap between Zincon and PAR/dithizone is partially offset for applications where Zincon's aqueous format permits longer path length measurements or flow-cell integration, neither of which is straightforward for dithizone's organic-phase measurement.

Molar Absorptivity Sensitivity Benchmarking Method Selection

Evidence-Based Optimal Application Scenarios for Zincon Procurement


High-Throughput Zinc Monitoring in Water Quality and Environmental Testing Laboratories

Laboratories performing routine zinc determination in drinking water, wastewater, or natural waters at throughputs exceeding 50 samples per day benefit directly from Zincon's validated automated flow injection method [1]. The FIA-Zincon system achieves 80 determinations per hour with a detection limit of 0.05 µg/mL and precision better than 1% RSD, eliminating the manual solvent extraction steps required by dithizone methods. The aqueous compatibility of Zincon also facilitates direct coupling to solid-phase preconcentration columns (e.g., Zincon-modified polyurethane foam or ion-exchange resins), enabling sub-µg/L detection when needed [2].

Simultaneous Zn and Cu Quantification in Metalloproteins and Biological Samples

Research groups studying zinc-copper metalloproteins (e.g., Cu/Zn-superoxide dismutase, metallothioneins) or conducting metal content analysis of purified proteins can exploit Zincon's 20 nm spectral separation between Zn-Zincon (620 nm) and Cu-Zincon (600 nm) complexes to quantify both metals from a single sample aliquot [3]. The optimized method of Säbel et al. (2010), using urea as a protein denaturant at pH 9.0, achieves detection limits in the high nanomolar range and enables a two-step sequential Zn/Cu determination without chromatographic separation, significantly reducing sample consumption and analysis time compared to sequential dithizone extraction or atomic spectroscopy approaches [3].

EDTA Chelometric Titration of Zinc with Photometric Endpoint Detection in Complex Matrices

Zincon serves as a metallochromic indicator for direct EDTA titration of Zn²⁺ and for back-titration of Ca²⁺ in the presence of Mg²⁺ using glycoletherdiaminetetraacetic acid (GEDTA/EGTA), with a sharp color transition from blue to yellow-orange at the endpoint . The 7.5-fold higher sample zinc capacity of Zincon relative to dithizone (0.15 mg vs. 0.02 mg Zn per determination) makes it particularly suitable for titration of zinc in fertilizers, alloys, and pharmaceutical preparations where zinc content is in the mg range, avoiding the dilution steps that would be necessary with dithizone-based titration methods [4].

Optical Sensor and Optode Fabrication for Field-Deployable Zinc Detection

Zincon's compatibility with solid-phase immobilization—as an ion pair with methyltrioctylammonium on triacetylcellulose membranes—has enabled the fabrication of reusable optical sensors (optodes) for zinc with a linear calibration range of 0.76–30.60 µM Zn²⁺, a detection limit of 0.16 µM (10.5 ng/mL), and membrane stability exceeding three weeks under storage [5]. This immobilization capability stems from Zincon's ionic sulfonate group and is not readily achievable with dithizone, which leaches from hydrophilic membranes. Such Zincon-based optodes have been successfully applied to zinc determination in powdered milk and hair samples, demonstrating field-deployable analytical performance without instrumentation complexity [5].

Quote Request

Request a Quote for Zincon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.